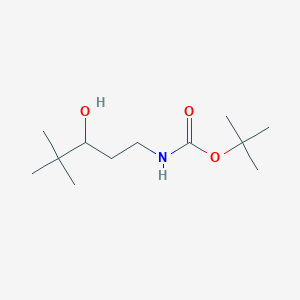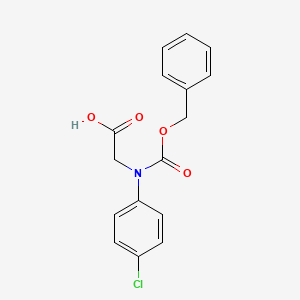![molecular formula C10H13ClF3NO B13512642 {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13512642.png)
{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and an amine group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-methoxy-4-(trifluoromethyl)benzaldehyde. This can be achieved through the trifluoromethylation of 3-methoxybenzaldehyde using reagents like trifluoromethyl iodide and a base.
Reductive Amination: The key step involves the reductive amination of 3-methoxy-4-(trifluoromethyl)benzaldehyde with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Formation of Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a trifluoromethyl alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-Methoxy-4-(trifluoromethyl)benzoic acid.
Reduction: 3-Methoxy-4-(trifluoromethyl)benzyl alcohol.
Substitution: 3-Methoxy-4-(trifluoromethyl)phenyl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for designing new compounds.
Biology
The compound’s structural features allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding. It can be used in the development of biochemical assays to explore its effects on various biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific diseases, such as neurological disorders or cancer.
Industry
The compound finds applications in the agrochemical industry as a precursor for synthesizing herbicides and pesticides. Its stability and reactivity make it suitable for large-scale production of agricultural chemicals.
Wirkmechanismus
The mechanism by which {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes easily. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The methoxy group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-4-(trifluoromethyl)aniline
- 3-Methoxy-4-(trifluoromethyl)benzylamine
- 4-Methoxy-3-(trifluoromethyl)phenylamine
Uniqueness
Compared to similar compounds, {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride stands out due to its combination of functional groups, which confer unique reactivity and biological activity. The presence of both a methoxy and a trifluoromethyl group on the aromatic ring enhances its chemical stability and potential for diverse applications.
Eigenschaften
Molekularformel |
C10H13ClF3NO |
|---|---|
Molekulargewicht |
255.66 g/mol |
IUPAC-Name |
1-[3-methoxy-4-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-14-6-7-3-4-8(10(11,12)13)9(5-7)15-2;/h3-5,14H,6H2,1-2H3;1H |
InChI-Schlüssel |
RUSBTDVCELOKKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=C(C=C1)C(F)(F)F)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


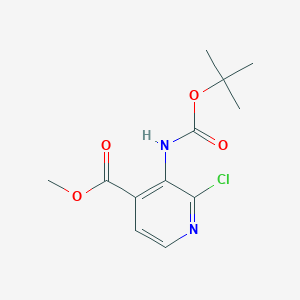
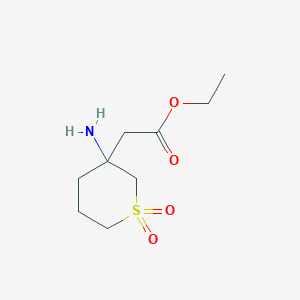
![2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B13512569.png)
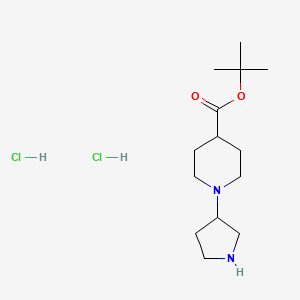
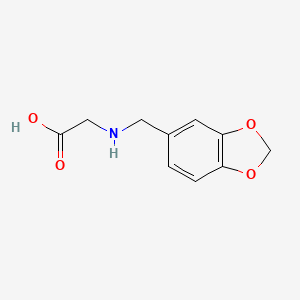
![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine](/img/structure/B13512581.png)
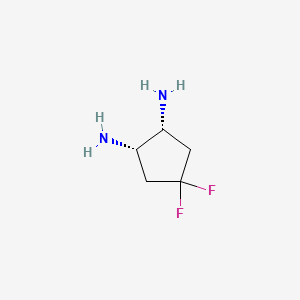

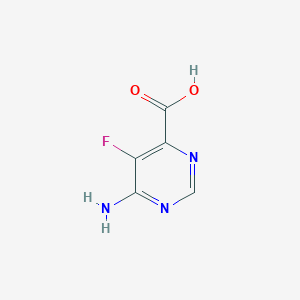
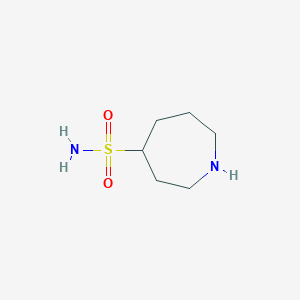
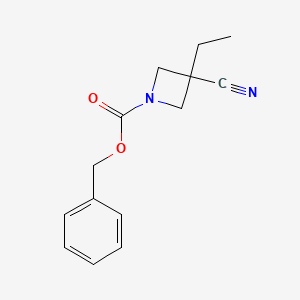
amine hydrochloride](/img/structure/B13512604.png)
